molecular formula C20H32Cl2N2O3 B2793522 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride CAS No. 50743-92-5

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2793522
CAS No.: 50743-92-5
M. Wt: 419.39
InChI Key: VSXUEZDXQRYEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position. The propan-2-ol backbone is functionalized with a (3-methylpent-1-yn-3-yl)oxy ether group. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The 4-methoxyphenyl group may modulate receptor selectivity, while the alkynyl ether substituent could influence metabolic stability and lipophilicity.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3.2ClH/c1-5-20(3,6-2)25-16-18(23)15-21-11-13-22(14-12-21)17-7-9-19(24-4)10-8-17;;/h1,7-10,18,23H,6,11-16H2,2-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUEZDXQRYEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride , identified by its CAS number 50743-92-5 , is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H32Cl2N2O3C_{20}H_{32}Cl_{2}N_{2}O_{3}, with a molecular weight of 419.4 g/mol . The structure includes a piperazine ring, which is commonly associated with various pharmacological effects, particularly in the central nervous system.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar piperazine structures exhibit antidepressant and anxiolytic properties. The presence of the 4-methoxyphenyl group may enhance serotonin receptor affinity, which is crucial for mood regulation. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to improved mood and reduced anxiety levels .

2. Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. Similar piperazine derivatives have demonstrated significant pain-relief effects in animal models, outperforming traditional analgesics like acetylsalicylic acid in certain tests . The mechanism may involve modulation of pain pathways through opioid receptor interaction or inhibition of pro-inflammatory cytokines.

3. Anticancer Potential

Emerging data indicate that this compound could have anticancer activity. Research on related Mannich bases has shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (PC-3) cancer cells. The cytotoxicity was linked to DNA topoisomerase I interference, suggesting a mechanism that disrupts cancer cell proliferation . The compound's structure might facilitate similar interactions, warranting further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : Enhances mood and reduces anxiety.
  • Opioid Receptor Interaction : Potentially provides analgesic effects.
  • DNA Topoisomerase Inhibition : May contribute to anticancer properties.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antidepressant Activity : A study involving piperazine derivatives demonstrated significant antidepressant effects in animal models, correlating with increased serotonin levels in the brain .
  • Cytotoxic Effects : Research on Mannich bases indicated potent cytotoxicity against HeLa and PC-3 cells, with IC50 values ranging from 8.2 to 32.1 μM, highlighting the potential for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are compared below with related piperazine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Structural and Functional Comparisons

Compound Name Key Structural Features Physicochemical Properties Pharmacological Notes References
Target Compound : 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride - 4-Methoxyphenyl-piperazine
- Propan-2-ol backbone with (3-methylpent-1-yn-3-yl)oxy ether
- Dihydrochloride salt
- High solubility due to salt form
- Moderate lipophilicity (alkynyl group)
- Potential CNS activity via serotonin/dopamine receptors
- Alkynyl group may reduce oxidative metabolism
N/A (hypothesized based on analogs)
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride - Adamantyl-phenoxy group
- 4-Methylpiperazine
- Dihydrochloride salt
- High lipophilicity (adamantane)
- Moderate solubility
- Enhanced blood-brain barrier penetration
- Adamantane may improve metabolic stability
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas) - 2-Methoxyphenyl-piperazine
- Naphthyloxy substituent
- High lipophilicity (naphthyl)
- Low aqueous solubility (free base)
- Serotonin receptor antagonism
- Used in hypertension and anxiety disorders
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one - Coumarin core
- 4-Methylbenzyl-piperazine
- Propoxy linker
- Fluorescent (coumarin)
- Moderate lipophilicity
- Imaging applications
- Limited CNS activity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one - Bis(4-methoxyphenyl)methyl-piperazine
- Cinnamoyl group
- High steric bulk
- Low solubility
- Antifungal/antibacterial activity
- Reduced bioavailability
1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol - 3-Methoxyphenyl-piperazine
- Phenoxy group
- Moderate lipophilicity
- Free base form
- Meta-substitution alters receptor binding
- Shorter half-life than target compound

Key Differentiators of the Target Compound

Substituent Configuration :

  • The 4-methoxyphenyl group on piperazine (vs. 2-methoxy in Avishot or 3-methoxy in ) optimizes receptor binding geometry for CNS targets.
  • The (3-methylpent-1-yn-3-yl)oxy ether provides a balance of lipophilicity and metabolic stability compared to bulkier groups (e.g., adamantane in ) or aromatic systems (naphthyl in ).

Salt Form :

  • The dihydrochloride salt enhances solubility over free-base analogs like , facilitating oral or injectable formulations.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step organic reactions, including piperazine ring formation and ether linkage creation. Key steps include:

  • Alkylation of the piperazine core : Use nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to attach the 4-methoxyphenyl group .
  • Etherification : Couple the propan-2-ol intermediate with the 3-methylpent-1-yn-3-yl moiety via a Williamson ether synthesis, requiring precise pH control (pH 8–10) and temperature (40–60°C) to avoid side reactions .
  • Salt formation : React the free base with HCl in ethanol to obtain the dihydrochloride salt, monitored by titration for stoichiometric accuracy . Optimization : Adjust reaction time (typically 12–24 hr) and catalyst loading (e.g., K₂CO₃ for deprotonation). Purity (>95%) is confirmed via HPLC and elemental analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : Use ¹H/¹³C NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and methoxy group signals (δ 3.7–3.9 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 463.25) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .
  • Salt stoichiometry : Ion chromatography quantifies chloride content (theoretical: 14.8% w/w) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .
  • Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect receptor binding affinity?

  • SAR insights : Piperazine derivatives with 4-methoxyphenyl groups show enhanced serotonin receptor (5-HT₁A) affinity due to hydrophobic interactions with transmembrane domains . Replacing the methoxy group with halogens (e.g., Cl) increases dopamine D₂ receptor selectivity but reduces solubility .
  • Experimental design :
  • Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃, -Cl) .
  • Test binding affinity via radioligand assays (e.g., [³H]WAY-100635 for 5-HT₁A) .
  • Correlate results with computational docking (AutoDock Vina) to identify key residue interactions .

Q. How can contradictory solubility data between in vitro and in vivo studies be resolved?

  • Methodology :
  • In vitro : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .
  • In vivo : Administer the compound to rodent models and analyze plasma via LC-MS/MS to detect metabolites affecting solubility .
  • Data reconciliation : Use Hansen solubility parameters (HSPiP software) to model solvent interactions and adjust formulation (e.g., co-solvents like PEG 400) .

Q. What strategies are effective for resolving enantiomeric mixtures of this compound?

  • Chiral separation :
  • Chromatography : Use a Chiralpak IC column with hexane/isopropanol (80:20) mobile phase; resolution >2.0 achievable .
  • Crystallization : Employ diastereomeric salt formation with L-tartaric acid; monitor enantiomeric excess (ee) via polarimetry .
    • Biological relevance : Test isolated enantiomers in cAMP assays to identify stereospecific activity (e.g., R-enantiomer may show 10x higher 5-HT₁A antagonism) .

Q. How can computational modeling predict metabolic pathways and potential toxicities?

  • Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., demethylation of the methoxy group) .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite profiling .
  • Risk mitigation : Introduce fluorine atoms at metabolically labile positions to block oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.